molecular formula C12H5Cl5 B1593881 2,2',3,5,6'-Pentachlorobiphenyl CAS No. 73575-55-0

2,2',3,5,6'-Pentachlorobiphenyl

Cat. No.: B1593881
CAS No.: 73575-55-0
M. Wt: 326.4 g/mol
InChI Key: FJUVPPYNSDTRQV-UHFFFAOYSA-N
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Description

2,2’,3,5,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their toxic effects and persistence in the environment .

Mechanism of Action

Target of Action

2,2’,3,5,6’-Pentachlorobiphenyl, also known as PCB-95, is an environmentally relevant, chiral PCB congener . It has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It also interacts with the estrogen receptor .

Mode of Action

PCB-95 interacts with its targets, leading to changes in the normal functioning of the brain. It has been shown to promote ryanodine receptor (RyR)-mediated Ca2+ release by dramatically enhancing channel sensitivity . This interaction leads to increased spontaneous Ca2+ oscillations in neurons .

Biochemical Pathways

PCB-95 affects several biochemical pathways. In zebrafish embryos exposed to PCB-95, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were upregulated . This suggests that PCB-95 exposure contributes to oxidative stress in the organism .

Pharmacokinetics

It is known that pcbs are highly lipophilic compounds, thus they can cross the blood-brain barrier and enter the brain . This property allows PCB-95 to accumulate in the brain tissue, leading to its neurotoxic effects .

Result of Action

The exposure to PCB-95 leads to developmental neurotoxicity in early developing organisms. In zebrafish larvae, for example, exposure to PCB-95 resulted in a dose-dependent reduction of brain sizes with increased brain cell death . This suggests that PCB-95 has a significant impact on the development and function of the nervous system .

Action Environment

The action of PCB-95 can be influenced by various environmental factors. For instance, the toxicity of PCB-95 can be affected by its enantioselective enrichment in the environment . Furthermore, biotransformation of chiral PCBs to hydroxylated PCBs (OH-PCBs) by plants may represent an important source of enantiomerically enriched OH-PCBs in the environment .

Biochemical Analysis

Biochemical Properties

2,2’,3,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. It has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving 2,2’,3,5,6’-Pentachlorobiphenyl.

Cellular Effects

2,2’,3,5,6’-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . It has also been shown to cause dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,5,6’-Pentachlorobiphenyl involves binding interactions with biomolecules and changes in gene expression. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,5,6’-Pentachlorobiphenyl change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .

Dosage Effects in Animal Models

The effects of 2,2’,3,5,6’-Pentachlorobiphenyl vary with different dosages in animal models. For example, in a study involving zebrafish embryos, it was found that higher dosages of 2,2’,3,5,6’-Pentachlorobiphenyl led to a greater reduction in brain size and an increase in brain cell death .

Metabolic Pathways

2,2’,3,5,6’-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This metabolism involves interactions with various enzymes and cofactors.

Transport and Distribution

2,2’,3,5,6’-Pentachlorobiphenyl is transported and distributed within cells and tissues. Due to its lipophilic nature, it can cross the blood–brain barrier and enter the brain .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can localize to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,5,6’-Pentachlorobiphenyl, was historically conducted using batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Historical Uses

PCB-95 has a molecular formula of C₁₂H₅Cl₅ and a molecular weight of approximately 326.43 g/mol. Historically, it was utilized in various industrial applications due to its chemical stability and insulating properties. These included:

  • Electrical Insulation : Used in transformers and capacitors.
  • Heat Transfer Fluids : Employed in hydraulic systems.
  • Lubricants : Utilized in machinery requiring high thermal stability.

Due to their environmental persistence and potential health risks, the production and use of PCBs have been banned or restricted in many countries since the late 20th century .

Environmental Chemistry

PCB-95 is significant in environmental chemistry due to its stability and resistance to degradation. Research applications include:

  • Persistence Studies : Investigating the degradation pathways of PCBs in soil and aquatic environments.
  • Bioaccumulation Research : Understanding how PCBs accumulate in food chains and their long-term ecological impacts.

Toxicological Research

PCB-95 has been linked to various adverse health effects, particularly neurodevelopmental issues. Key areas of toxicological research include:

  • Neurotoxicity : Studies have shown that PCB-95 affects brain development in animal models. For instance, exposure to PCB-95 resulted in reduced brain size and increased cell death in zebrafish embryos .
  • Endocrine Disruption : PCB-95 interacts with hormonal systems, potentially leading to reproductive and developmental toxicity .
  • Immunotoxicity : Research indicates that PCB exposure can impair immune function, leading to increased susceptibility to infections .

Biochemical Mechanisms

The biochemical pathways affected by PCB-95 are crucial for understanding its toxicity:

  • Cytochrome P450 Enzyme Interaction : PCB-95 has been shown to induce the expression of cytochrome P450 enzymes (e.g., CYP1A1), which play a role in metabolizing xenobiotics .
  • Ryanodine Receptor Modulation : PCB-95 interacts with ryanodine receptors (RyRs), which are involved in calcium signaling within cells. This interaction can disrupt cellular functions and lead to neurodevelopmental toxicity .

Bioremediation Applications

Given the environmental persistence of PCBs, bioremediation strategies are being explored:

  • Microbial Degradation : Research is focused on identifying microbial strains capable of degrading PCB compounds, including PCB-95. This approach aims to develop effective methods for cleaning contaminated sites .

Analytical Chemistry

Analytical chemistry plays a vital role in detecting and quantifying PCB levels in various matrices:

  • Detection Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to measure PCB concentrations in environmental samples .

Case Study 1: Neurodevelopmental Impact in Zebrafish

A study on zebrafish embryos exposed to varying doses of PCB-95 demonstrated significant developmental neurotoxicity. Results indicated that higher dosages correlated with increased brain cell death and reduced brain size over a 30-day exposure period .

Case Study 2: Cytochrome P450 Induction

In laboratory mice, daily administration of PCB-95 led to increased levels of cytochrome P450 enzymes, suggesting a dose-dependent response that could influence metabolism and toxicity profiles across different species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,5,6’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological profile. Its ability to undergo reductive dechlorination and form hydroxylated metabolites distinguishes it from other PCB congeners .

Biological Activity

2,2',3,5,6'-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which consists of organic compounds characterized by chlorine atoms attached to biphenyl structures. These compounds are notorious for their environmental persistence and potential health risks. This article explores the biological activity of PCB 95, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

PCB 95 primarily interacts with the Estrogen Receptor (ER) , leading to endocrine disruption. The compound can activate or inhibit various biochemical pathways that affect cellular functions:

  • Binding Affinity : PCB 95 binds to the aryl hydrocarbon receptor (AhR), influencing gene expression related to xenobiotic metabolism.
  • Enzyme Interaction : It activates phase I and II metabolic enzymes such as CYP1A1, which are crucial in detoxifying environmental pollutants.
  • Cellular Effects : The compound disrupts normal cell function by altering transcription processes and inducing apoptosis in various cell types.

Biological Effects

The biological effects of PCB 95 are diverse and can lead to significant health issues:

  • Endocrine Disruption : PCB 95 has been shown to interfere with hormone synthesis and regulation, particularly affecting reproductive hormones .
  • Immunotoxicity : Studies indicate that exposure to PCB 95 can impair immune function by reducing lymphocyte proliferation and altering cytokine production .
  • Carcinogenic Potential : There is evidence linking PCB exposure to increased incidences of liver cancer and other malignancies. For instance, animal studies have shown that high doses of PCB 95 can induce hepatocellular adenomas in rats .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PCB 95 through various methodologies:

Table 1: Summary of Key Research Findings on PCB 95

Study ReferenceMethodologyKey Findings
In vitro cell cultureDemonstrated activation of ER and AhR pathways.
Animal model (rats)Induced liver tumors at high doses; dose-dependent effects on growth rates.
Immortalized GT1-7 cell lineShowed neuroendocrine disruption with altered GnRH levels.
Epidemiological studyIncreased cancer mortality rates associated with PCB exposure in specific populations.

Notable Observations

  • Neuroendocrine Effects : A study using GT1-7 hypothalamic cells revealed that PCB 95 exposure suppressed GnRH peptide levels at high doses but elevated them at lower doses. This suggests a complex dose-response relationship .
  • Immunotoxicity in Goats : Research indicated that perinatal exposure to low doses of PCB 95 resulted in significant immunotoxic effects in goat kids, highlighting its potential impact on immune development .

Properties

IUPAC Name

1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUVPPYNSDTRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074217
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73575-55-0
Record name 2,2′,3,5,6′-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73575-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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